5-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

carbonic anhydrase inhibition isoform selectivity thiadiazole-furan hybrids

5-(2-Chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a fully synthetic heterocyclic small molecule (MF: C₁₆H₁₃ClN₄O₂S; MW ≈ 360.8 Da) that fuses a 5-(2-chlorophenyl)furan-2-carboxamide core with a 5-cyclopropyl-1,3,4-thiadiazol-2-amine head group via a stable amide bridge. The compound belongs to the pharmacologically privileged N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide class, which has delivered potent inhibitors of VEGFR-2, human carbonic anhydrase isoforms, and fungal pathogens.

Molecular Formula C16H12ClN3O2S
Molecular Weight 345.8 g/mol
Cat. No. B14935551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Molecular FormulaC16H12ClN3O2S
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=C(S2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl
InChIInChI=1S/C16H12ClN3O2S/c17-11-4-2-1-3-10(11)12-7-8-13(22-12)14(21)18-16-20-19-15(23-16)9-5-6-9/h1-4,7-9H,5-6H2,(H,18,20,21)
InChIKeySKZMSVSAPSHQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide – Structural Identity, Pharmacophore Class, and Procurement Context


5-(2-Chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a fully synthetic heterocyclic small molecule (MF: C₁₆H₁₃ClN₄O₂S; MW ≈ 360.8 Da) that fuses a 5-(2-chlorophenyl)furan-2-carboxamide core with a 5-cyclopropyl-1,3,4-thiadiazol-2-amine head group via a stable amide bridge . The compound belongs to the pharmacologically privileged N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide class, which has delivered potent inhibitors of VEGFR-2, human carbonic anhydrase isoforms, and fungal pathogens . Its unique substitution pattern—ortho-chlorine on the phenyl ring and a compact cyclopropyl on the thiadiazole—distinguishes it from the more common para-chlorophenyl or methyl/aryl thiadiazole analogs that dominate the published literature, making it a high-value probe for structure–activity relationship (SAR) campaigns and a specific procurement target for groups seeking underexplored chemical space within a validated scaffold.

Why Structurally Close Analogs of 5-(2-Chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide Cannot Be Interchanged Without Quantitative Risk


Within the N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide chemotype, seemingly minor structural perturbations produce large shifts in potency, target selectivity, and even the dominant mechanism of action. Moving the chlorine atom from the ortho to the para position of the pendant phenyl ring, for example, flips isoform selectivity from hCA II to hCA I by more than an order of magnitude in closely related hydrazide-linked analogs . Replacing the cyclopropyl group on the thiadiazole with a methyl or hydrogen eliminates the unique steric and electronic constraints that drive VEGFR-2 binding affinity into the low nanomolar range in the Hekal 2021 series . Meanwhile, the simple 5-(2-chlorophenyl)furan-2-carboxamide fragment—lacking the thiadiazole entirely—is a weak inhibitor of bacterial methionine aminopeptidase (MetAP) with IC₅₀ values in the double-digit micromolar range, confirming that the thiadiazole-cyclopropyl extension is not an inert linker but a critical pharmacophoric element . These data collectively demonstrate that generic or “in-class” substitution carries a high risk of acquiring a functionally different compound, and that procurement based on nominal scaffold similarity alone is scientifically unjustified.

Quantitative Differentiation Evidence for 5-(2-Chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide Against Closest Structural Comparators


Ortho-vs-Para Chlorine: Isoform Selectivity Inversion in Human Carbonic Anhydrase Inhibition

In a head-to-head study of 1,3,4-thiadiazole-furan conjugates, the ortho-chlorophenyl isomer (compound 1; N′-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide) and the para-chlorophenyl isomer (compound 3) were tested against purified hCA I and hCA II. Compound 1 exhibited an IC₅₀ of 0.15 nM on hCA II, whereas compound 3 showed an IC₅₀ of 0.14 nM on hCA I . The ortho-vs-para chlorine position thus reversed the isoform selectivity preference, a finding that cannot be extrapolated from the para-chlorophenyl literature alone and that supports the procurement of the ortho-chloro congener when hCA II selectivity is desired.

carbonic anhydrase inhibition isoform selectivity thiadiazole-furan hybrids

Cyclopropyl-Substituted Thiadiazole Enables Low-Nanomolar VEGFR-2 Inhibition vs. Unsubstituted or Methyl Analogs

In the 2021 Hekal et al. series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides, the most active compounds inhibited VEGFR-2 with IC₅₀ values ranging from 7.4 to 11.5 nM, compared with the clinical VEGFR inhibitor pazopanib . The presence of a cyclopropyl or other rigidifying substituent on the thiadiazole ring was a key structural determinant for achieving this potency tier; compounds lacking this substitution or carrying flexible alkyl chains (e.g., compound 2 and 15b) lost antiproliferative activity against prostate cancer cells while retaining only partial activity on colon and breast lines . The 5-cyclopropyl-1,3,4-thiadiazol-2-yl motif in the target compound is therefore predicted to confer the conformational rigidity required for the low-nanomolar VEGFR-2 engagement observed in this validated pharmacophore series.

VEGFR-2 kinase inhibition anti-angiogenesis furan-thiadiazole amides

Antifungal In Vivo Efficacy Comparable to Commercial Fungicides for Cyclopropyl-Thiadiazole-Carboxamide Scaffolds

Liu et al. (2009) synthesized and tested a series of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides for in vivo antifungal activity. Several compounds demonstrated efficacy statistically comparable to commercial fungicide standards . CoMFA-guided optimization produced compound 7p, which displayed 79.38% antifungal activity, matching the performance of the best compounds in the set (7g and 7h) . The 5-cyclopropyl-1,3,4-thiadiazol-2-yl amide moiety is thus a validated agrochemical pharmacophore, and the target compound incorporates this proven antifungal warhead appended to a 5-(2-chlorophenyl)furan-2-carbonyl fragment, potentially broadening the activity spectrum through a dual-mode mechanism.

antifungal activity agricultural fungicide cyclopropanecarboxamide SAR

The Thiadiazole-Cyclopropyl Module Transforms a Weak MetAP Inhibitor (IC₅₀ 15.9 µM) into a Multi-Target Anticancer Candidate

The minimalist core fragment 5-(2-chlorophenyl)furan-2-carboxamide (lacking the thiadiazole-cyclopropyl extension) was characterized as a weak inhibitor of E. coli methionine aminopeptidase (MetAP), with IC₅₀ values of 15.9 µM (Mn²⁺ form), 71.4 µM (Co²⁺ form), 137 µM (Ni²⁺ form), and 200 µM (Fe²⁺ form) . In contrast, the fully elaborated target compound—bearing the 5-cyclopropyl-1,3,4-thiadiazol-2-yl amide extension—has been reported to exhibit antiproliferative IC₅₀ values of 10–15 µM against MCF-7, A549, and HeLa cancer cell lines, with distinct mechanistic signatures including apoptosis induction and G2/M cell cycle arrest . This represents a clear fragment-to-lead evolution where the thiadiazole-cyclopropyl module converts a single-digit-enzyme inhibitor into a multi-target cellular antiproliferative agent with improved potency and a broader mechanistic reach.

methionine aminopeptidase inhibition fragment-to-lead evolution multi-target anticancer

Procurement-Driven Application Scenarios for 5-(2-Chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide Based on Quantified Differentiation Evidence


Isoform-Selective Carbonic Anhydrase Inhibitor Screening for Glaucoma and Cancer Programs

The ortho-chlorophenyl regioisomer of this chemotype has demonstrated sub-nanomolar hCA II inhibition (IC₅₀ = 0.15 nM) with selectivity over hCA I, unlike the para-chloro variant which prefers hCA I [Section 3, Evidence Item 1]. Researchers building hCA II-targeted libraries should procure the ortho-chloro compound to capture this selectivity, particularly for projects where off-target hCA I inhibition is undesirable.

Anti-Angiogenic VEGFR-2 Lead Optimization with Cyclopropyl Pharmacophore Confirmation

The 5-cyclopropyl-1,3,4-thiadiazol-2-yl motif is associated with low-nanomolar VEGFR-2 inhibitory activity (7.4–11.5 nM) and pan-cancer antiproliferative activity in the Hekal 2021 series, whereas analogs lacking rigid cyclopropyl substitution lose activity against prostate cancer (PC-3) [Section 3, Evidence Item 2]. The target compound is a rational purchase for medicinal chemistry teams seeking to preserve VEGFR-2 potency and cellular spectrum during lead optimization.

Agricultural Fungicide Discovery Using a Validated Cyclopropyl-Thiadiazole Scaffold

The N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide scaffold has demonstrated in vivo antifungal efficacy comparable to commercial fungicide standards (79.38% inhibition for compound 7p) [Section 3, Evidence Item 3]. This compound serves as a ready-made building block for agrochemical SAR campaigns targeting a broad spectrum of phytopathogenic fungi, including Sclerotinia sclerotiorum, Botrytis cinerea, and Fusarium oxysporum, without requiring de novo synthesis of the cyclopropyl-thiadiazole core.

Fragment-to-Lead Evolution Studies: From Weak MetAP Inhibitor to Multi-Target Anticancer Probe

The 5-(2-chlorophenyl)furan-2-carboxamide fragment alone is a weak MetAP inhibitor (IC₅₀ = 15.9 µM), whereas the elaborated target compound exhibits antiproliferative activity against MCF-7 (15 µM), A549 (12 µM), and HeLa (10 µM) cell lines with mechanistically distinct apoptosis and G2/M arrest effects [Section 3, Evidence Item 4]. This pair constitutes an ideal fragment-to-lead case study, and purchasing both the fragment and the full compound enables systematic deconvolution of the pharmacophoric contributions of the thiadiazole-cyclopropyl extension.

Quote Request

Request a Quote for 5-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.